N-(1,3-thiazol-2-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2,3)13-19(4,5)14-6-8-15(9-7-14)23-12-16(22)21-17-20-10-11-24-17/h6-11H,12-13H2,1-5H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYLXDLFRGUKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with thiazole-2-yl-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase efficiency and reduce costs. This often involves the use of automated reactors and continuous flow systems. The reaction conditions are carefully monitored, and the use of high-purity reagents is essential to achieve the desired product quality. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. N-(1,3-thiazol-2-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide has been studied for its effectiveness against various bacterial strains.
Case Study:
A study evaluated the antimicrobial efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited promising activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to the presence of the thiazole moiety, which has been linked to various anticancer activities.
Case Study:
In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer). The mechanism often involves the disruption of cell cycle progression and induction of apoptosis . Another study highlighted that specific derivatives showed significant growth inhibition percentages against various cancer cell lines .
Formation of the Thiazole Ring
The thiazole ring is synthesized using methods such as the Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioamides.
Introduction of Functional Groups
The compound's unique properties stem from the introduction of various functional groups:
- The sulfamoyl group can be introduced via sulfonation reactions.
- The phenoxyacetamide moiety is formed by reacting phenolic compounds with chloroacetic acid.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Cores
The following compounds share the N-(1,3-thiazol-2-yl)acetamide scaffold but differ in substituents on the phenoxy or aryl groups:
Key Observations :
Functional Analogues with Triazole Linkages
Compounds incorporating triazole moieties (synthesized via click chemistry) show divergent bioactivities:
Comparison with Target Compound :
- Bioactivity : Triazole-containing analogs (e.g., 9c) exhibit higher kinase inhibition but lower metabolic stability due to increased polarity .
- Synthetic Routes : Target compound avoids copper-catalyzed azide-alkyne cycloaddition (used in triazole synthesis), simplifying scale-up .
Physicochemical and Spectral Comparisons
Spectral Data
- IR Spectroscopy :
- ¹H NMR: Target’s phenoxy methyl group likely resonates at δ 1.2–1.4 ppm (trimethylpentan-2-yl CH₃), distinct from nitro-substituted analogs (δ 8.6 ppm for aromatic H) .
Melting Points and Solubility
Biological Activity
N-(1,3-thiazol-2-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is a synthetic compound known for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a phenoxy group, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C27H34N2O3S |
| Molecular Weight | 462.64 g/mol |
| CAS Number | 71079-43-1 |
This compound exhibits its biological activity primarily through:
- Antimicrobial Activity : The thiazole moiety is known to inhibit bacterial growth by interfering with lipid biosynthesis in bacterial membranes .
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of DNA synthesis .
- Anti-inflammatory Effects : Similar thiazole derivatives have shown significant inhibition of cyclooxygenase enzymes, which play a crucial role in inflammatory processes .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit strong antimicrobial properties. For instance:
- Study Findings : A study indicated that thiazole derivatives effectively inhibited the growth of various bacterial strains, including resistant strains .
Anticancer Activity
Several studies have focused on the anticancer potential of thiazole derivatives:
- Cell Lines Tested : The compound was evaluated against A549 (lung cancer) and C6 (glioma) cell lines.
- Results : Significant reductions in cell viability were observed at specific concentrations, indicating potential as a chemotherapeutic agent .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through enzyme inhibition assays:
- Cyclooxygenase Inhibition : The compound demonstrated notable inhibitory effects on cyclooxygenase enzymes, suggesting its utility in treating inflammatory diseases .
Case Studies
-
Case Study on Anticancer Effects :
- Objective : To evaluate the efficacy of this compound against lung cancer cells.
- Methodology : MTT assay was used to assess cell viability post-treatment.
- Outcome : The compound showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency.
-
Case Study on Antimicrobial Effects :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Outcome : The compound exhibited zones of inhibition comparable to standard antibiotics.
Q & A
Basic: What are the optimal synthetic routes for N-(1,3-thiazol-2-yl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide under mild reaction conditions?
A robust synthesis involves 1,3-dipolar cycloaddition between azides and alkynes (click chemistry). For example, copper-catalyzed reactions in a 3:1 tert-butanol/water solvent system at room temperature yield acetamide derivatives efficiently. Key steps include:
- Preparation of 2-azido-N-phenylacetamide intermediates via refluxing 2-chloroacetamides with sodium azide in toluene/water .
- Cycloaddition with alkynes using 10 mol% Cu(OAc)₂, followed by extraction with ethyl acetate and recrystallization (ethanol) .
Yield optimization requires stoichiometric control (1:1 azide:alkyne ratio) and monitoring via TLC (hexane:ethyl acetate, 8:2).
Basic: What spectroscopic techniques are essential for structural validation of this compound?
Multi-nuclear NMR (¹H, ¹³C) and IR spectroscopy are critical. For example:
- ¹H NMR (DMSO-d₆): Peaks at δ 5.38–5.48 ppm (OCH₂ and NCH₂CO groups), aromatic protons at δ 7.20–8.61 ppm, and triazole protons at δ 8.36–8.40 ppm .
- IR : Stretching vibrations for C=O (1671–1682 cm⁻¹), C=C (1587–1601 cm⁻¹), and NO₂ groups (1504–1535 cm⁻¹) confirm functional groups .
HRMS validates molecular weight (e.g., [M+H]⁺ calculated 404.1359 vs. observed 404.1348) .
Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?
Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from conformational flexibility or solvent effects . Mitigation strategies:
- X-ray crystallography : Resolve ambiguity via single-crystal analysis. For analogous thiazole-acetamides, C=O bond lengths of 1.22 Å and dihedral angles (thiazole-phenoxy) of 85.2° confirm spatial arrangements .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify steric/electronic influences .
Advanced: What methodological considerations are critical for reproducible 1,3-dipolar cycloaddition in acetamide synthesis?
- Catalyst purity : Copper acetate must be anhydrous to prevent side reactions.
- Solvent system : Polar protic solvents (e.g., tert-butanol/water) enhance reaction rates by stabilizing transition states .
- Purification : Recrystallization in ethanol removes unreacted azides/alkynes. For liquid products, use column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How does the steric bulk of the 2,4,4-trimethylpentan-2-yl group influence molecular conformation?
The bulky substituent induces restricted rotation in the phenoxy ring, as observed in crystallographic studies. For example:
- Crystal packing : Non-covalent interactions (van der Waals, C–H···π) stabilize twisted conformations, reducing intermolecular clashes .
- Torsional angles : Dihedral angles between thiazole and phenoxy moieties deviate by 10–15° from planar arrangements, affecting binding pocket compatibility .
Advanced: What strategies optimize reaction yields in multi-step syntheses of thiazole-acetamide derivatives?
- Stepwise monitoring : Use TLC at each stage (e.g., hexane:ethyl acetate for azide formation, 9:1) .
- Stoichiometric adjustments : Excess NaN₃ (1.5 eq.) ensures complete conversion of 2-chloroacetamides to azides .
- Temperature control : Room-temperature cycloaddition minimizes side products (e.g., triazole regioisomers) .
Advanced: How can molecular docking predict binding modes of this compound with kinase targets?
- Ligand preparation : Optimize protonation states (pH 7.4) and generate 3D conformers using software like AutoDock Vina.
- Receptor selection : Use crystal structures of homologous kinases (e.g., PDB ID 1XKK) for docking.
- Pose validation : Compare predicted poses (e.g., hydrogen bonds with catalytic lysine) with experimental data. For related compounds, docking scores correlate with IC₅₀ values in enzymatic assays .
Advanced: What analytical techniques detect regioisomeric impurities in thiazole-acetamides?
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate regioisomers based on polarity differences.
- 2D NMR (HSQC, NOESY) : Resolve overlapping signals; NOE correlations between thiazole H and phenoxy groups confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) : Distinguish isomers via exact mass (Δ < 3 ppm) .
Advanced: How do electronic effects of phenoxy substituents impact nucleophilic acyl substitution reactivity?
- Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity of the acetamide carbonyl, accelerating substitution. For example, nitro-substituted derivatives show 2× faster reaction rates in SNAr reactions .
- Electron-donating groups (e.g., OMe) : Reduce reactivity but improve solubility for biological assays .
Basic: What safety protocols are recommended for handling thiourea intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
